Sobetirome

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

High Purity and Oral Availability:

Selective Targeting of Thyroid Hormone Receptors:

Unlike some other thyroid hormone agonists, Sobetirome exhibits selective activity in different tissues. This selectivity allows researchers to target specific thyroid hormone pathways within an organism for focused study []. This characteristic is crucial for dissecting the complex mechanisms of thyroid hormone action in various organ systems.

Potential Applications:

Sobetirome's properties hold promise for research in several areas:

- Understanding Thyroid Hormone Signaling: By selectively activating thyroid hormone receptors in specific tissues, researchers can gain insights into how thyroid hormones regulate various physiological processes []. This knowledge can be vital for understanding thyroid hormone-related disorders.

- Investigating Metabolic Regulation: Thyroid hormones play a significant role in metabolism. Sobetirome's targeted action can help researchers study how thyroid hormone signaling influences energy expenditure, substrate utilization, and overall metabolic function [].

- Developing New Therapeutics: The ability to manipulate thyroid hormone pathways with Sobetirome could pave the way for the development of novel treatments for conditions like obesity, hypothyroidism, and even certain cancers where thyroid hormone signaling plays a role [].

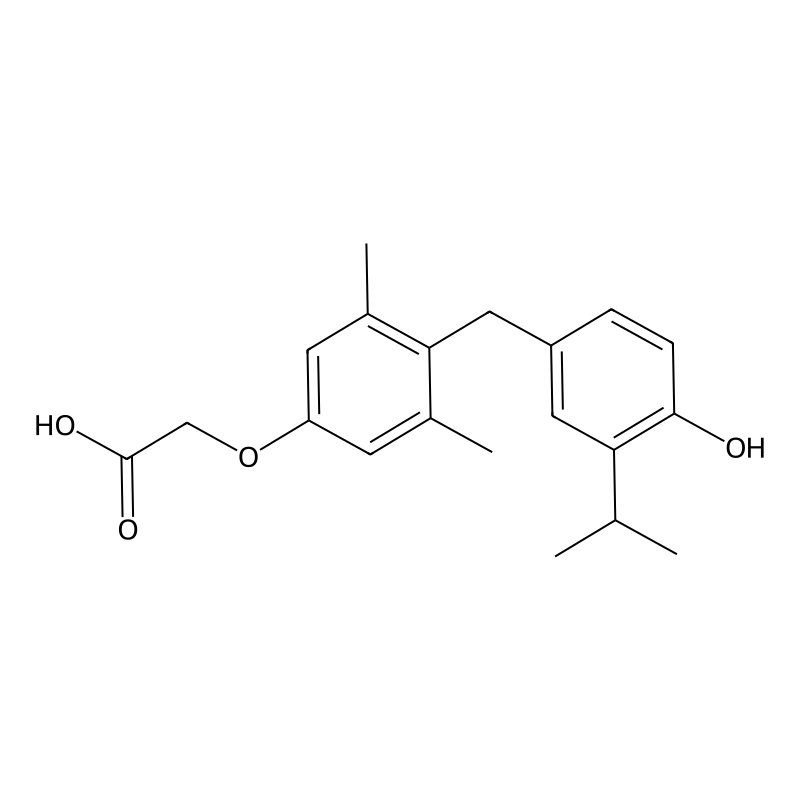

Sobetirome, also known as 3,5-dimethyl-4-[(4'-hydroxy-3'-isopropylbenzyl)-phenoxy] acetic acid, is a selective thyroid hormone receptor beta agonist that has garnered attention for its potential therapeutic applications. Developed by Thomas Scanlan's group at the University of California-San Francisco in 1995, Sobetirome is part of a class of compounds known as selective thyromimetics. Its chemical formula is CHO, with a molecular weight of approximately 328.4 g/mol .

Sobetirome's primary mechanism of action involves selective activation of the thyroid hormone receptor beta-1 (TRβ1) compared to the alpha-1 (TRα1) variant [, ]. TRβ1 is predominantly found in the liver, while TRα1 is more widely distributed. This selectivity allows Sobetirome to target the liver for its effects, potentially reducing side effects observed with traditional thyromimetics [].

In the liver, Sobetirome is believed to stimulate bile acid synthesis and increase hepatic HDL receptors, leading to lower LDL cholesterol and triglyceride levels []. Additionally, it might influence other metabolic pathways, contributing to its potential therapeutic effects in various diseases.

Sobetirome exhibits significant biological activity, particularly in lipid metabolism and energy regulation. In preclinical studies, it has been shown to lower plasma cholesterol levels in hypercholesterolemic models by promoting bile acid production and enhancing hepatic expression of the high-density lipoprotein receptor (scavenger receptor-BI) . Additionally, Sobetirome has been found to increase heart rate and cardiac contractility in hypothyroid models, indicating its potential cardiovascular benefits .

The synthesis of Sobetirome involves multiple steps beginning with 2-isopropylphenol and 2,6-dimethyl-4-hydroxybenzaldehyde. The process includes the formation of key intermediates that ultimately yield the final product through careful control of reaction conditions . Prodrug derivatives like Sob-AM2 are synthesized to improve bioavailability and target specific tissues more effectively .

Sobetirome is currently under investigation for various medical applications:

- Hyperlipidemia: Clinical trials are assessing its efficacy in lowering cholesterol levels.

- X-linked adrenoleukodystrophy: It is being explored for potential therapeutic use in this rare metabolic disorder affecting the central nervous system and adrenal glands .

- Obesity: Due to its effects on metabolism and energy expenditure, Sobetirome may have applications in obesity treatment.

Sobetirome interacts primarily with thyroid hormone receptors, particularly TRβ1, which mediates its effects on metabolism and cardiovascular function. Studies have demonstrated that Sobetirome alters gene expression related to thyroid hormone signaling pathways in various tissues such as the liver and heart . Additionally, interaction studies have shown that prodrugs like Sob-AM2 can enhance brain uptake while minimizing peripheral side effects .

Several compounds share structural or functional similarities with Sobetirome. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Thyroid Hormone | Natural Hormone | Regulates metabolism and energy homeostasis |

| GC-1 | Selective Agonist | Similar mechanism; promotes thermogenesis |

| T-0681 | Thyromimetic | Shares lipid-lowering properties |

| Eprotirome | Thyroid Hormone Analog | Used for hyperlipidemia; differs in receptor selectivity |

Uniqueness of Sobetirome:

Sobetirome's selective action on TRβ1 distinguishes it from other thyroid hormone analogs that may have broader effects, including unwanted thyrotoxic side effects associated with TRα1 activation. This selectivity potentially allows for therapeutic benefits without adverse reactions commonly seen with traditional thyroid hormones .

Receptor Binding Profile

Thyroid Hormone Receptor Beta-1 Selectivity Mechanisms

Sobetirome demonstrates remarkable selectivity for thyroid hormone receptor beta-1 over thyroid hormone receptor alpha-1, representing a significant advancement in selective thyromimetic development. The compound exhibits a binding affinity of 0.16 μM for thyroid hormone receptor beta-1 compared to 0.58 μM for thyroid hormone receptor alpha-1, resulting in approximately 3.6-fold selectivity for the beta receptor subtype [1] [2] [3] [4]. This selectivity profile distinguishes sobetirome from natural thyroid hormones, which bind both receptor subtypes with similar affinities [5].

The selectivity mechanism of sobetirome for thyroid hormone receptor beta-1 involves several key molecular features. The compound was initially designed to address synthetic challenges in thyroid hormone analog preparation and incorporates several structural modifications relative to the natural hormone 3,5,3'-triiodo-L-thyronine. These changes include replacement of the three iodine atoms with methyl and isopropyl groups, replacement of the biaryl ether linkage with a methylene linkage, and substitution of the amino acid side chain with an oxyacetic acid side chain [6]. These structural modifications enable sobetirome to achieve selective binding to thyroid hormone receptor beta-1 while maintaining reduced affinity for thyroid hormone receptor alpha-1.

The selectivity of sobetirome was initially demonstrated through functional studies using Xenopus laevis tadpole metamorphosis as a biological assay system. In this model, sobetirome effectively stimulated tail and gill resorption, which are thyroid hormone receptor beta-dependent processes, while showing limited induction of limb bud development, which is typically mediated by thyroid hormone receptor alpha. The effectiveness of sobetirome in inducing tail resorption and target gene expression correlated with increasing thyroid hormone receptor beta levels, confirming its selective activity profile [7].

Binding Affinity Comparisons

Comparative binding affinity studies reveal distinct patterns between sobetirome and natural thyroid hormones. While triiodothyronine exhibits high affinity for both thyroid hormone receptor subtypes without selectivity, sobetirome demonstrates clear preferential binding to thyroid hormone receptor beta-1 [5]. The binding affinity of tetraiodothyronine to thyroid hormone receptors is 10- to 30-fold lower compared with triiodothyronine, but tetraiodothyronine lacks the selectivity profile exhibited by sobetirome [5].

Crystal structures and molecular dynamics simulations have provided detailed insights into the binding characteristics of sobetirome. The compound binds thyroid hormone receptor beta-1 with the same affinity as triiodothyronine, but demonstrates approximately 10-fold lower affinity for thyroid hormone receptor alpha-1 [7] [6]. This selectivity profile represents a significant improvement over natural thyroid hormones and positions sobetirome as a prototypical selective thyromimetic compound.

Binding kinetics studies demonstrate that sobetirome exhibits stable interactions with thyroid hormone receptor beta-1, with the ligand-binding domain maintaining proper folding and optimal enthalpy when bound to sobetirome. The compound forms extensive hydrophobic interactions within the ligand-binding pocket, contributing to its high-affinity binding profile [8].

Structural Basis of Receptor Selectivity

The structural basis for sobetirome selectivity lies primarily in the differential interaction with a critical amino acid residue that distinguishes the two thyroid hormone receptor subtypes. Crystal structure analysis reveals that thyroid hormone receptor beta-1 contains asparagine at position 331, while thyroid hormone receptor alpha-1 contains serine at position 277 in the corresponding location within the ligand-binding pocket [8] [9] [10].

The key factors contributing to sobetirome selectivity include the presence of an oxyacetic acid ester oxygen and the absence of the amino group relative to triiodothyronine [8]. These structural features enable favorable interactions with asparagine 331 in thyroid hormone receptor beta-1, while resulting in less favorable interactions with serine 277 in thyroid hormone receptor alpha-1. The asparagine residue in thyroid hormone receptor beta-1 provides optimal polar interactions with the oxyacetic acid group of sobetirome, stabilizing the ligand-receptor complex.

Molecular dynamics simulations support this selectivity model, demonstrating that arginine 282 in thyroid hormone receptor beta-1 maintains a single stable conformation when interacting with sobetirome, forming effective interactions with both the ligand and asparagine 331. In contrast, the corresponding arginine 228 in thyroid hormone receptor alpha-1 exhibits multiple conformations, indicating less stable ligand-receptor interactions [8].

The diphenylmethane scaffold of sobetirome contributes additional selectivity elements through its 3,5-dimethyl substitutions, which lock the ligand in an active perpendicular conformation relative to the terminal phenyl ring while establishing extensive van der Waals interactions with lipophilic amino acid residues in the ligand-binding cavity. The isopropyl substituent at the 3' position of the outer ring provides additional beneficial lipophilic interactions that enhance binding affinity and selectivity [7].

Genomic Actions

Interaction with Thyroid Hormone Response Elements

Sobetirome exerts its genomic effects through direct interaction with thyroid hormone response elements located in the regulatory regions of target genes. These response elements serve as binding sites for thyroid hormone receptors, either as homodimers, heterodimers with retinoid X receptors, or in some cases as monomers, depending on the specific configuration of the response element [11] [12].

Thyroid hormone response elements exhibit diverse organizational patterns that influence receptor binding and subsequent transcriptional regulation. The most common configuration involves direct repeats of the core sequence AGGTCA separated by four nucleotides, termed direct repeat 4 elements. However, alternative arrangements include inverted palindromes and palindromes with different spacing patterns [13] [12]. The specific organization of thyroid hormone response elements determines the composition of the active receptor complex and influences coactivator recruitment patterns.

Research demonstrates that thyroid hormone receptor beta-1 exhibits preferential binding to certain thyroid hormone response element configurations. At inverted palindrome elements, such as the F2 response element, thyroid hormone receptor beta-1 activates transcription more efficiently than thyroid hormone receptor alpha-1, correlating with preferential thyroid hormone receptor beta-1 homodimer formation at these sites [13]. This differential binding pattern contributes to the tissue-specific and gene-specific effects of sobetirome treatment.

Genome-wide analysis reveals that thyroid hormone receptor alpha-1 and thyroid hormone receptor beta-1 occupy different sets of chromatin binding sites, even when expressed in identical cellular contexts [14] [15]. This differential chromatin occupancy occurs independently of the receptor-selective regulation of target genes, suggesting that the intrinsic properties of the receptor subtypes contribute to their divergent functional profiles beyond simple DNA binding preferences.

Coactivator and Corepressor Recruitment

The genomic actions of sobetirome involve complex patterns of coactivator and corepressor recruitment that determine the magnitude and specificity of transcriptional responses. In the absence of ligand, thyroid hormone receptors associate with corepressor complexes containing nuclear receptor corepressor and silencing mediator of retinoid and thyroid hormone receptors. These corepressor complexes recruit histone deacetylases, leading to chromatin condensation and transcriptional repression [16] [17].

Upon sobetirome binding, thyroid hormone receptors undergo conformational changes that result in corepressor release and coactivator recruitment. The primary coactivators involved in thyroid hormone receptor-mediated transcription include members of the steroid receptor coactivator-1 family, such as steroid receptor coactivator-1, transcriptional intermediary factor 2, and glucocorticoid receptor interacting protein 1 [18] [19]. These coactivators possess intrinsic histone acetyltransferase activity or recruit additional histone-modifying enzymes, leading to chromatin remodeling and transcriptional activation.

Nuclear receptor corepressor serves as the principal corepressor for thyroid hormone action, with silencing mediator of retinoid and thyroid hormone receptors playing a more limited role in thyroid hormone signaling [20]. Liver-specific deletion studies demonstrate that nuclear receptor corepressor mediates repression of positively regulated thyroid hormone target genes by unliganded thyroid hormone receptors, while silencing mediator of retinoid and thyroid hormone receptors shows minimal effects on thyroid hormone-regulated gene expression [20].

Chromatin immunoprecipitation studies reveal distinct temporal patterns of coactivator recruitment following sobetirome treatment. Thyroid hormone receptor beta-1, steroid receptor coactivator-1, glucocorticoid receptor interacting protein 1, and thyroid hormone receptor-associated protein 220 are rapidly recruited to thyroid hormone response elements within 15 minutes of ligand addition [19]. Different target genes exhibit unique patterns of coactivator recruitment and histone acetylation, suggesting that gene-specific factors influence the composition and timing of transcriptional regulatory complexes.

Thyroid Hormone Receptor Auxiliary Proteins Interactions

Thyroid hormone receptor auxiliary proteins represent a distinct class of regulatory factors that enhance thyroid hormone receptor binding to thyroid hormone response elements and modulate transcriptional activation. The primary thyroid hormone receptor auxiliary protein function is fulfilled by retinoid X receptors alpha and beta, which form heterodimers with thyroid hormone receptors through their respective ligand-binding domains [21].

The thyroid hormone receptor auxiliary protein-thyroid hormone receptor heterodimer formation occurs through leucine zipper-like heptad repeats that form amphipathic alpha-helices in the ligand-binding domains of both receptors [21]. This heterodimerization enhances thyroid hormone receptor binding to thyroid hormone response elements by approximately 4-fold compared to thyroid hormone receptor binding alone, suggesting that thyroid hormone receptor auxiliary proteins play crucial roles in stabilizing receptor-DNA interactions under physiological conditions [22].

The multicomponent thyroid hormone receptor-associated protein complex represents another important class of auxiliary proteins that interact with thyroid hormone receptors. This complex comprises 9-10 major thyroid hormone receptor-associated proteins that markedly enhance transcriptional activation by thyroid hormone receptors in cell-free systems [23]. Thyroid hormone receptor-associated protein 220 serves as the primary interface between thyroid hormone receptors and the broader thyroid hormone receptor-associated protein complex, mediating ligand-dependent interactions through conserved LXXLL motifs [24].

The thyroid hormone receptor-associated protein complex functions cooperatively with general coactivators such as positive cofactor 2 and positive cofactor 4 to mediate thyroid hormone-dependent transcriptional activation [23]. Significantly, thyroid hormone receptor-associated protein-mediated enhancement of thyroid hormone receptor activity does not require the TATA box-binding protein-associated factors of transcription factor IID, indicating potential functional redundancy between thyroid hormone receptor-associated proteins and components of the basal transcriptional machinery.

Different thyroid hormone response element configurations influence the ligand dependence of 9-cis retinoic acid on thyroid hormone receptor auxiliary protein function. The effects of 9-cis retinoic acid on thyroid hormone-mediated transcriptional activation depend on the nature of the thyroid hormone response element, with some elements showing synergistic effects while others remain unaffected by retinoid X receptor ligand binding [21].

Tissue Distribution and Selective Accumulation

Liver Accumulation Patterns

Sobetirome demonstrates preferential accumulation in hepatic tissues, contributing significantly to its therapeutic profile and reduced systemic side effects. Pharmacokinetic studies reveal that sobetirome achieves liver-to-serum concentration ratios of approximately 4:1, with hepatic concentrations remaining elevated for extended periods following systemic administration [25]. This preferential liver accumulation enables sobetirome to exert therapeutic effects on hepatic metabolism while minimizing exposure in other tissues.

The liver selectivity of sobetirome reflects both its chemical properties and active transport mechanisms. The compound preferentially distributes to hepatic tissue compared to cardiac and renal tissues, with liver-to-heart ratios exceeding 26-fold and liver-to-kidney ratios reaching approximately 6-fold [25]. This distribution pattern contributes to the cardiac-sparing properties of sobetirome, as reduced cardiac exposure minimizes the risk of thyrotoxic effects on heart rate and contractility.

Sobetirome accumulation in liver correlates with significant metabolic effects, including stimulation of bile acid synthesis and enhanced expression of hepatic high-density lipoprotein receptors [26] [1]. The compound reduces serum cholesterol levels by 25% and serum triglycerides by 75% in animal models, while also attenuating diet-induced hypercholesterolemia [4]. These effects reflect the preferential activation of thyroid hormone receptor beta-1 in hepatic tissue, where this receptor subtype predominates.

Mechanistic studies demonstrate that sobetirome induces hepatocyte proliferation through activation of Wnt/beta-catenin signaling pathways [27] [28]. This mitogenic response occurs without accompanying tissue injury and may contribute to regenerative responses in both acute and chronic liver insufficiencies. The liver-selective accumulation of sobetirome enables these beneficial effects while avoiding the potential adverse consequences of widespread thyromimetic activity.

Central Nervous System Penetration Mechanisms

Sobetirome represents the only clinical-stage thyromimetic compound known to effectively cross the blood-brain barrier and distribute to central nervous system tissues [29] [30]. This unique property enables sobetirome to exert thyromimetic effects within the brain, offering potential therapeutic applications for central nervous system disorders that may benefit from thyroid hormone stimulation.

The blood-brain barrier permeability of sobetirome results from its specific chemical structure and molecular properties. The compound maintains sufficient lipophilicity to enable passive diffusion across the blood-brain barrier while retaining selectivity for thyroid hormone receptor beta-1 [29]. Brain distribution studies demonstrate that systemically administered sobetirome achieves measurable concentrations in brain tissue, with brain-to-serum ratios of approximately 0.02 for the parent compound [29].

Prodrug strategies have been developed to enhance the central nervous system penetration of sobetirome. Ester prodrugs, particularly the ethanolamine ester derivative, significantly improve brain distribution compared to the parent compound [29]. The ethanolamine ester prodrug achieves a 2-fold increase in brain sobetirome concentrations while simultaneously reducing peripheral exposure, resulting in a 7-fold improvement in the brain-to-serum ratio [29].

More sophisticated prodrug approaches targeting fatty acid amide hydrolase have achieved even greater central nervous system selectivity. These prodrugs are designed to be substrates for fatty acid amide hydrolase, which is expressed preferentially in brain tissue [31]. Systemic administration of fatty acid amide hydrolase-targeted sobetirome prodrugs results in approximately 60-fold increases in brain distribution compared to equimolar doses of the parent compound, while simultaneously reducing systemic exposure [31].

The central nervous system penetration of sobetirome enables direct modulation of thyroid hormone-responsive genes within brain tissue. Studies demonstrate that sobetirome and its prodrugs can activate endogenous thyroid hormone receptor-regulated genes in the brain, including genes involved in myelination and oligodendrocyte differentiation [32] [33]. This central nervous system activity has led to clinical investigation of sobetirome for X-linked adrenoleukodystrophy and other central nervous system disorders [33].

Distribution in Other Tissues

Beyond liver and central nervous system tissues, sobetirome exhibits distinct distribution patterns in various organ systems that contribute to its overall pharmacological profile. The compound shows minimal accumulation in cardiac tissue, contributing to its cardiac-sparing properties and reduced risk of thyrotoxic effects on heart function [26] [34]. This distribution pattern represents a significant advantage over natural thyroid hormones, which can cause tachycardia and cardiac hypertrophy at therapeutic doses.

Renal distribution of sobetirome remains relatively low compared to hepatic accumulation, with kidney-to-liver ratios of approximately 0.17 [25]. This limited renal exposure contributes to the overall safety profile of sobetirome and reduces the potential for nephrotoxic effects. The compound undergoes hepatic metabolism and elimination, with minimal dependence on renal clearance mechanisms.

Sobetirome distribution to skeletal muscle tissues remains limited, contributing to the compound's ability to avoid the muscle wasting effects associated with excessive thyroid hormone exposure [34]. This tissue-selective distribution pattern enables sobetirome to exert beneficial metabolic effects in liver while avoiding the catabolic effects on muscle protein that can occur with non-selective thyromimetic compounds.

Adipose tissue distribution studies demonstrate that sobetirome can influence fat metabolism and body composition. Treatment with sobetirome results in dose-dependent effects on fat mass, with higher doses leading to significant reductions in adipose tissue accumulation [1]. These effects reflect the activation of thyroid hormone receptor beta-1 in metabolically active tissues and contribute to the overall metabolic benefits of sobetirome treatment.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Thyroid hormone receptor (THR)

NR1A2 (THRB) [HSA:7068] [KO:K08362]

Other CAS

Wikipedia

Dates

22: Cable EE, Finn PD, Stebbins JW, Hou J, Ito BR, van Poelje PD, Linemeyer DL, Erion MD. Reduction of hepatic steatosis in rats and mice after treatment with a liver-targeted thyroid hormone receptor agonist. Hepatology. 2009 Feb;49(2):407-17. doi: 10.1002/hep.22572. PubMed PMID: 19072834.

23: Denver RJ, Hu F, Scanlan TS, Furlow JD. Thyroid hormone receptor subtype specificity for hormone-dependent neurogenesis in Xenopus laevis. Dev Biol. 2009 Feb 1;326(1):155-68. doi: 10.1016/j.ydbio.2008.11.005. Epub 2008 Nov 20. PubMed PMID: 19056375.

24: Scanlan TS. Sobetirome: a case history of bench-to-clinic drug discovery and development. Heart Fail Rev. 2010 Mar;15(2):177-82. doi: 10.1007/s10741-008-9122-x. Epub 2008 Nov 11. Review. PubMed PMID: 19002578.

25: Josseaume C, Lorcy Y. [Thyroid hormone analogs: an important biological supply and new therapeutic possibilities]. Ann Endocrinol (Paris). 2008 Sep;69 Suppl 1:S33-6. doi: 10.1016/S0003-4266(08)73966-0. French. PubMed PMID: 18954857.

26: Perra A, Simbula G, Simbula M, Pibiri M, Kowalik MA, Sulas P, Cocco MT, Ledda-Columbano GM, Columbano A. Thyroid hormone (T3) and TRbeta agonist GC-1 inhibit/reverse nonalcoholic fatty liver in rats. FASEB J. 2008 Aug;22(8):2981-9. doi: 10.1096/fj.08-108464. Epub 2008 Apr 23. PubMed PMID: 18434432.

27: Scanlan TS. Thyroid hormone analogues: useful biological probes and potential therapeutic agents. Ann Endocrinol (Paris). 2008 Apr;69(2):157-9. doi: 10.1016/j.ando.2008.02.017. Epub 2008 Apr 21. Review. PubMed PMID: 18430408.

28: Bleicher L, Aparicio R, Nunes FM, Martinez L, Gomes Dias SM, Figueira AC, Santos MA, Venturelli WH, da Silva R, Donate PM, Neves FA, Simeoni LA, Baxter JD, Webb P, Skaf MS, Polikarpov I. Structural basis of GC-1 selectivity for thyroid hormone receptor isoforms. BMC Struct Biol. 2008 Jan 31;8:8. doi: 10.1186/1472-6807-8-8. PubMed PMID: 18237438; PubMed Central PMCID: PMC2275733.

29: Manzano J, Cuadrado M, Morte B, Bernal J. Influence of thyroid hormone and thyroid hormone receptors in the generation of cerebellar gamma-aminobutyric acid-ergic interneurons from precursor cells. Endocrinology. 2007 Dec;148(12):5746-51. Epub 2007 Aug 30. PubMed PMID: 17761765.

30: Villicev CM, Freitas FR, Aoki MS, Taffarel C, Scanlan TS, Moriscot AS, Ribeiro MO, Bianco AC, Gouveia CH. Thyroid hormone receptor beta-specific agonist GC-1 increases energy expenditure and prevents fat-mass accumulation in rats. J Endocrinol. 2007 Apr;193(1):21-9. PubMed PMID: 17400799.

31: Chapo J, Peng Y, Pitts KR. A phosphorimager-based filter binding thyroid hormone receptor competition assay for chemical screening. J Pharmacol Toxicol Methods. 2007 Jul-Aug;56(1):28-33. Epub 2006 Dec 22. PubMed PMID: 17276701.

32: Columbano A, Pibiri M, Deidda M, Cossu C, Scanlan TS, Chiellini G, Muntoni S, Ledda-Columbano GM. The thyroid hormone receptor-beta agonist GC-1 induces cell proliferation in rat liver and pancreas. Endocrinology. 2006 Jul;147(7):3211-8. Epub 2006 Mar 30. PubMed PMID: 16574785.

33: Mousa SA, O'Connor LJ, Bergh JJ, Davis FB, Scanlan TS, Davis PJ. The proangiogenic action of thyroid hormone analogue GC-1 is initiated at an integrin. J Cardiovasc Pharmacol. 2005 Sep;46(3):356-60. PubMed PMID: 16116342.

34: Gloss B, Giannocco G, Swanson EA, Moriscot AS, Chiellini G, Scanlan T, Baxter JD, Dillmann WH. Different configurations of specific thyroid hormone response elements mediate opposite effects of thyroid hormone and GC-1 on gene expression. Endocrinology. 2005 Nov;146(11):4926-33. Epub 2005 Aug 4. PubMed PMID: 16081636.

35: Opitz R, Lutz I, Nguyen NH, Scanlan TS, Kloas W. Analysis of thyroid hormone receptor betaA mRNA expression in Xenopus laevis tadpoles as a means to detect agonism and antagonism of thyroid hormone action. Toxicol Appl Pharmacol. 2006 Apr 1;212(1):1-13. Epub 2005 Jul 22. PubMed PMID: 16040072.

36: Johansson L, Rudling M, Scanlan TS, Lundåsen T, Webb P, Baxter J, Angelin B, Parini P. Selective thyroid receptor modulation by GC-1 reduces serum lipids and stimulates steps of reverse cholesterol transport in euthyroid mice. Proc Natl Acad Sci U S A. 2005 Jul 19;102(29):10297-302. Epub 2005 Jul 8. PubMed PMID: 16006512; PubMed Central PMCID: PMC1177400.

37: Shi Y, Ye H, Link KH, Putnam MC, Hubner I, Dowdell S, Koh JT. Mutant-selective thyromimetics for the chemical rescue of thyroid hormone receptor mutants associated with resistance to thyroid hormone. Biochemistry. 2005 Mar 29;44(12):4612-26. PubMed PMID: 15779888.

38: Freitas FR, Capelo LP, O'Shea PJ, Jorgetti V, Moriscot AS, Scanlan TS, Williams GR, Zorn TM, Gouveia CH. The thyroid hormone receptor beta-specific agonist GC-1 selectively affects the bone development of hypothyroid rats. J Bone Miner Res. 2005 Feb;20(2):294-304. Epub 2004 Nov 22. PubMed PMID: 15647824.

39: Mishra MK, Wilson FE, Scanlan TS, Chiellini G. Thyroid hormone-dependent seasonality in American tree sparrows (Spizella arborea): effects of GC-1, a thyroid receptor beta-selective agonist, and of iopanoic acid, a deiodinase inhibitor. J Comp Physiol B. 2004 Aug;174(6):471-9. Epub 2004 Jul 2. PubMed PMID: 15235810.

40: Baxter JD, Webb P, Grover G, Scanlan TS. Selective activation of thyroid hormone signaling pathways by GC-1: a new approach to controlling cholesterol and body weight. Trends Endocrinol Metab. 2004 May-Jun;15(4):154-7. Review. PubMed PMID: 15109613.